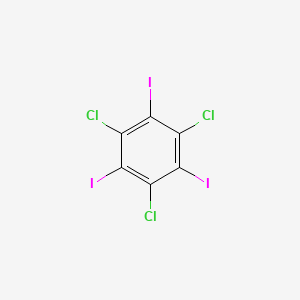

1,3,5-Trichloro-2,4,6-triiodobenzene

Description

Research Significance of Highly Substituted Aromatic Systems

Highly substituted and particularly hexasubstituted aromatic systems are foundational to significant advancements in chemistry, materials science, and biological science. rsc.orgmdpi.com The dense functionalization of the benzene (B151609) core allows for precise tuning of a molecule's steric and electronic properties. researchgate.net This control is crucial for designing molecules with specific functions, as the nature and position of each substituent directly influence the compound's reactivity, stability, and intermolecular interactions. researchgate.netfiveable.me The strategic arrangement of various substituents can lead to materials with tailored applications, including organic electronics, supramolecular assemblies, and specialized polymers. mdpi.comopenaccessjournals.com The study of these systems pushes the boundaries of synthetic chemistry and enhances the understanding of structure-property relationships at the molecular level.

Academic Context of 1,3,5-Trichloro-2,4,6-triiodobenzene within Halogenated Arenes

Within the broad class of halogenated arenes, this compound holds a special position due to its unique substitution pattern of alternating chlorine and iodine atoms. Unlike its symmetrically substituted cousins like hexachlorobenzene (B1673134) or 1,3,5-triiodobenzene (B10644), this mixed perhalogenated compound presents a fascinating case of intramolecular and intermolecular interactions. nih.govresearchgate.net The distinct electronegativity and size of chlorine versus iodine atoms create a unique electronic landscape on the aromatic ring. This arrangement is of significant academic interest for studying halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The iodine atoms, in particular, are effective halogen bond donors, making the molecule a valuable building block in crystal engineering and supramolecular chemistry for the programmed assembly of complex structures. mdpi.commdpi.com

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigating this compound are centered on its utility as a versatile chemical building block. Key areas of investigation include:

Supramolecular Assembly: A major focus is to exploit the compound's strong halogen bonding capabilities to direct the formation of intricate, multidimensional crystalline structures. mdpi.commdpi.com Researchers aim to use it as a synthon to create novel materials with predictable and controllable solid-state architectures.

Organic Synthesis: The compound serves as a precursor in multi-step synthetic pathways. The differential reactivity of the C-Cl versus C-I bonds allows for selective chemical transformations, enabling the construction of complex, polysubstituted aromatic molecules that would be difficult to access through other methods.

Materials Science: Investigations are underway to incorporate this molecule into advanced materials. The goal is to leverage its unique electronic and structural properties to develop new polymers or functional organic materials with specific optical, electronic, or recognition properties. mdpi.com

Table 1: Chemical and Physical Properties of this compound

Below is an interactive table summarizing the key identifiers and physical characteristics of the compound.

| Property | Value |

| CAS Number | 151721-79-8 tcichemicals.comchemsrc.com |

| Molecular Formula | C₆Cl₃I₃ |

| Appearance | White to Light yellow powder/crystal tcichemicals.com |

| Purity | >96.0% (GC) tcichemicals.com |

Table 2: Research Applications Overview

This table outlines the principal areas of scientific investigation involving this compound.

| Application Area | Detailed Research Focus |

| Organic Synthesis | Utilized as a versatile intermediate and building block for complex polysubstituted aromatic compounds. |

| Supramolecular Chemistry | Employed as a key component in crystal engineering to form predictable structures via halogen bonding. mdpi.com |

| Materials Science | Incorporated into the development of novel polymers and advanced functional materials. mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trichloro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCCPGFWUMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465308 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-79-8 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,5 Trichloro 2,4,6 Triiodobenzene

Regioselective Halogenation Strategies of Benzene (B151609) Precursors for Polysubstituted Arenes

The synthesis of polysubstituted arenes relies heavily on electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regioselectivity, or the specific position of substitution, is governed by the electronic properties of the substituents already present on the benzene ring. fiveable.me Halogens are deactivating groups, meaning they make the benzene ring less reactive towards further electrophilic substitution; however, they are ortho-, para-directors. fiveable.me This dual nature is a key consideration in designing multi-step halogenation sequences.

The synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene begins with the precursor 1,3,5-trichlorobenzene (B151690) (TCB). The three chlorine atoms on TCB are deactivating, making the ring electron-deficient and thus less susceptible to further electrophilic attack. However, they direct incoming electrophiles to the ortho and para positions (the 2, 4, and 6 positions), which are the target sites for iodination.

Direct iodination of benzene is a challenging reaction because iodine is the least reactive halogen. numberanalytics.com The reaction often requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). chemistrysteps.compw.live For a deactivated substrate like TCB, forcing conditions and highly reactive iodinating agents are necessary. Modified procedures often employ a combination of molecular iodine with strong oxidizing agents or use more reactive iodine sources like iodine monochloride (ICl). chemistrysteps.comnih.gov The use of Lewis acid catalysts, common in chlorination and bromination, is less effective for iodination, necessitating these alternative activation methods. masterorganicchemistry.com A patented method for preparing similar 2,4,6-triiodobenzene derivatives involves reacting a 1,3,5-substituted benzene with iodine chloride (ICl) in the presence of a base like calcium carbonate. google.com This approach can achieve high yields by facilitating the electrophilic substitution at the activated positions. google.com

| Iodinating System | Activating Agent/Catalyst | Typical Substrate | Key Feature |

|---|---|---|---|

| Iodine (I₂) | Oxidizing Agent (e.g., HNO₃, H₂O₂) | Benzene and activated derivatives | Generates I+ in situ to overcome iodine's low reactivity. pw.live |

| Iodine Monochloride (ICl) | Base (e.g., CaCO₃) | Substituted benzene derivatives | More electrophilic than I₂, enabling reaction with deactivated rings. google.com |

| N-Iodosuccinimide (NIS) | Acid Catalyst (e.g., PTSA) | Phenols, anilines | A mild and selective source of electrophilic iodine. chemistrysteps.comnih.gov |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Silver Salt | Chlorinated aromatic compounds | Offers high regioselectivity in the iodination of halogenated phenols and anisoles. nih.gov |

The stepwise introduction of six halogen atoms onto a benzene ring is governed by complex kinetic and thermodynamic factors. Each addition of a halogen atom deactivates the ring, making the subsequent substitution slower (a kinetic barrier). The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the benzene ring to form a positively charged intermediate known as a sigma complex or arenium ion. msu.edunumberanalytics.com

From a thermodynamic standpoint, the stability of the final product and the intermediates plays a crucial role. The introduction of multiple large iodine atoms alongside chlorine atoms leads to significant steric hindrance. This crowding can raise the energy of the transition state and the final product, making the reaction less favorable. While the initial substitutions may proceed readily, achieving complete substitution to form the perhalogenated product requires overcoming progressively higher activation energies for each subsequent step. Iodination reactions, in particular, can show a kinetic isotope effect, indicating that the breaking of the C-H bond is part of the rate-determining step, unlike in many chlorination and bromination reactions. pw.live

Novel Approaches to Highly Halogenated Aromatic Cores

To overcome the challenges of synthesizing highly halogenated compounds like this compound, researchers have turned to novel synthetic methods that can enhance reaction rates and improve yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scilit.comresearchgate.net By using microwave irradiation, it is possible to heat a reaction mixture rapidly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. rsc.organalis.com.my This technique is particularly beneficial for slow reactions that require high activation energy, such as the halogenation of deactivated aromatic rings. researchgate.net

In the context of halogenation, microwave assistance can promote higher yields and cleaner reactions by minimizing the formation of by-products that can result from prolonged heating. rsc.organalis.com.my The efficient energy transfer from microwaves directly to the polar reagents and solvents in the reaction mixture allows for precise temperature control and can enable reactions that are otherwise impractical under conventional conditions. scilit.comnih.gov

The direct synthesis of this compound from 1,3,5-trichlorobenzene is a formidable task due to the cumulative deactivating and steric effects of the substituents. Optimization of reaction parameters is critical to achieving a high yield and purity. Key parameters include the choice of iodinating agent, the solvent system, reaction temperature, and the molar ratio of reactants.

A successful approach involves using a highly reactive electrophilic iodine source, such as iodine monochloride (ICl), which is more potent than molecular iodine. google.com The reaction can be further promoted by using a base to neutralize the HCl by-product, driving the equilibrium towards the product. Solvents must be chosen to ensure the solubility of the starting material and reagents while remaining stable under the reaction conditions. A mixture of methanol (B129727) and dichloromethane (B109758) has been shown to be effective in similar syntheses. google.com The optimization process involves systematically varying these parameters to find the ideal conditions for maximizing the conversion to the desired hexasubstituted product. For instance, a patented procedure for analogous compounds specifies reacting the benzene derivative with 3 to 5 equivalents of ICl and 3 to 8 equivalents of a base for a period ranging from 30 minutes to 60 hours. google.com

| Parameter | Condition/Reagent | Rationale/Effect on Yield |

|---|---|---|

| Iodinating Agent | Iodine Monochloride (ICl) | Provides a stronger electrophile (I+) compared to I₂, crucial for reacting with a deactivated ring. |

| Stoichiometry | 3.3 equivalents of ICl | Ensures sufficient reagent for complete trisubstitution at all available sites. |

| Base | CaCO₃ or NaHCO₃ (6.6 equivalents) | Neutralizes the acidic by-product (HCl), preventing reversible reactions and driving the synthesis forward. |

| Solvent System | Methanol/Dichloromethane (1:1 mixture) | Provides appropriate solubility for the aromatic precursor, ICl, and the base. |

| Temperature | Room Temperature | Avoids the need for external heating, saving energy and potentially reducing side reactions. |

| Reaction Time | 24 hours | Allows sufficient time for the slow, stepwise substitution to reach completion. |

Green Chemistry Principles in the Synthesis of Perhalogenated Aromatics

The synthesis of complex molecules like perhalogenated aromatics often involves harsh reagents and generates significant waste. Applying the principles of green chemistry is essential for developing more sustainable synthetic routes. paperpublications.org Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Stepwise substitutions can have lower atom economy if they produce significant by-products.

Use of Safer Solvents: Aromatic and chlorinated solvents are often effective but pose environmental and health risks. nih.gov Research into greener alternatives, such as water, ionic liquids, or solvent-free conditions, is a major goal. researchgate.netucsb.edumdpi.com

Waste Prevention: Choosing reagents and reaction pathways that minimize the production of waste is a core principle. paperpublications.org For example, using catalytic systems instead of stoichiometric reagents can drastically reduce waste streams.

By integrating these principles, chemists can develop synthetic methodologies for perhalogenated aromatics that are not only efficient and effective but also environmentally responsible.

Molecular Structure and Crystallographic Investigations of 1,3,5 Trichloro 2,4,6 Triiodobenzene

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the crystal system, space group, molecular conformation, and the nature of intermolecular interactions.

Determination of Crystal System and Space Group

Although the crystal structure of 1,3,5-trichloro-2,4,6-triiodobenzene has not been reported, predictions can be made based on the crystallographic data of analogous compounds. For instance, 1,3,5-triiodobenzene (B10644) crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.net. Hexachlorobenzene (B1673134) has a monoclinic crystal system with the space group P2₁/c iucr.org. Given the high symmetry of the this compound molecule, it is plausible that it would crystallize in a centrosymmetric space group within a higher symmetry crystal system, such as orthorhombic or monoclinic. The ultimate determination of its crystal system and space group awaits experimental validation.

Elucidation of Molecular Conformation and Bond Geometries

The molecular conformation of this compound is expected to be largely planar due to the aromaticity of the benzene (B151609) ring. However, significant steric hindrance between the bulky iodine and chlorine atoms will likely induce some out-of-plane distortions.

Key bond geometries, including carbon-carbon (C-C), carbon-chlorine (C-Cl), and carbon-iodine (C-I) bond lengths, as well as the bond angles within the benzene ring and between the ring and its substituents, are crucial for a complete structural description. In the absence of experimental data for the title compound, the bond geometries of related molecules provide valuable insights.

Table 1: Selected Bond Lengths (Å) and Angles (°) in Related Halogenated Benzenes

| Compound | C-C (avg) | C-X (avg) | C-C-C (avg) |

|---|---|---|---|

| Hexachlorobenzene iucr.org | 1.395 | 1.716 (Cl) | 120.0 |

| Hexabromobenzene (B166198) | 1.397 | 1.880 (Br) | 120.0 |

| 1,3,5-Triiodobenzene researchgate.net | 1.390 | 2.090 (I) | 120.0 |

Data for hexabromobenzene is derived from typical C-Br bond lengths in similar structures.

For this compound, the C-C bond lengths within the benzene ring are expected to be in the typical aromatic range of 1.39-1.40 Å. The C-Cl bond lengths will likely be around 1.72 Å, and the C-I bond lengths are anticipated to be approximately 2.09-2.10 Å. The endocyclic C-C-C bond angles may deviate slightly from the ideal 120° of a perfect hexagon to accommodate the steric strain imposed by the large halogen substituents.

Analysis of Intermolecular Interactions and Packing Motifs

The solid-state packing of this compound will be governed by a network of non-covalent interactions. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is expected to be a dominant force in the crystal packing. The iodine atoms, being larger and more polarizable, are particularly effective halogen bond donors.

Distortions of the Benzene Ring Induced by Halogen Substitution

The ideal planar hexagonal geometry of a benzene ring is often distorted upon substitution, particularly with bulky groups. In this compound, the six halogen substituents will exert significant steric and electronic effects on the benzene ring.

The steric repulsion between the adjacent large iodine and chlorine atoms is expected to cause out-of-plane puckering of the carbon atoms of the benzene ring. This would lead to a non-planar conformation, deviating from the ideal D₃h symmetry of the isolated molecule. Such distortions are well-documented in other heavily substituted benzenes. The electronic effects of the halogens, which are electron-withdrawing through the inductive effect and electron-donating through resonance, will also influence the bond lengths within the ring libretexts.org. The alternating pattern of chlorine and iodine atoms will create a unique electronic environment around the ring, which may lead to slight variations in the C-C bond lengths.

Comparative Crystallography with Related Halogenated Benzene Compounds

A comparative analysis of the crystal structures of related hexahalogenated and trihalogenated benzenes provides a robust framework for understanding the structural properties of this compound.

Table 2: Crystallographic Data for Selected Halogenated Benzenes

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|---|

| Hexachlorobenzene iucr.org | C₆Cl₆ | Monoclinic | P2₁/c | Cl···Cl contacts, π-π stacking |

| Hexabromobenzene | C₆Br₆ | Monoclinic | P2₁/c | Br···Br contacts, π-π stacking |

| 1,3,5-Triiodobenzene researchgate.net | C₆H₃I₃ | Orthorhombic | P2₁2₁2₁ | C-H···I interactions, stacking |

Data for hexabromobenzene is based on commonly observed structures for this compound.

The crystal packing of hexachlorobenzene and hexabromobenzene is characterized by layers of molecules with significant halogen-halogen interactions and offset π-π stacking. The smaller size of chlorine allows for a more compact packing compared to the larger bromine atoms.

Spectroscopic Characterization in Advanced Studies of 1,3,5 Trichloro 2,4,6 Triiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon framework of an organic molecule. For 1,3,5-trichloro-2,4,6-triiodobenzene, the high degree of symmetry simplifies the proton-decoupled ¹³C NMR spectrum, which is expected to show only two signals, representing the two distinct carbon environments: those bonded to chlorine (C-Cl) and those bonded to iodine (C-I).

The chemical shifts (δ) of the carbon atoms in this compound are governed by the electronic effects of the attached halogens. While chlorine is more electronegative than iodine, leading to a deshielding effect on its attached carbon, iodine exhibits a pronounced "heavy atom effect." nih.gov This effect, dominated by spin-orbit coupling, induces significant shielding (an upfield shift to a lower ppm value) for the carbon atom directly bonded to it. nih.gov

Consequently, the resonance for the carbons attached to iodine (C-I) is expected to appear significantly upfield compared to the resonance for the carbons attached to chlorine (C-Cl). Based on data from related halobenzenes, the chemical shifts can be predicted. docbrown.info For instance, the C-I carbon in iodobenzene (B50100) resonates around 94 ppm, whereas the C-Cl carbon in chlorobenzene (B131634) is found near 134 ppm. The extensive halogenation in the target molecule would further modify these values, but the relative positions are expected to remain consistent.

| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) | Governing Effect |

|---|---|---|

| C-Cl (Positions 1, 3, 5) | ~130 - 140 | Paramagnetic Deshielding |

| C-I (Positions 2, 4, 6) | ~90 - 100 | Heavy Atom Shielding (Spin-Orbit Coupling) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. udel.edu The IR spectrum of this compound is notable for the absence of C-H bond vibrations (typically seen at 3000-3100 cm⁻¹ for aromatic rings), which is a direct confirmation of its fully substituted nature. orgchemboulder.comopenstax.org The spectrum is instead dominated by vibrations of the carbon-halogen bonds and the aromatic ring itself.

The vibrational frequencies of carbon-halogen bonds are highly dependent on the mass of the halogen atom. According to Hooke's Law, bonds to heavier atoms vibrate at lower frequencies. Therefore, the C-I stretching vibrations occur at a significantly lower wavenumber than the C-Cl stretches. These absorptions are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). Aromatic C=C stretching vibrations within the benzene (B151609) ring are also expected in their characteristic regions. orgchemboulder.com

| Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Aromatic Ring Stretch | ~1400 - 1600 |

| C-Cl | Stretch | ~550 - 850 |

| C-I | Stretch | ~500 - 600 |

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆Cl₃I₃), the calculated monoisotopic mass is 557.6200 Da.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of chlorine's two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). cernobioscience.com Iodine is monoisotopic (¹²⁷I), so it does not contribute to the complexity of the pattern. The presence of three chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M) and its fragments, with masses separated by two Da (M, M+2, M+4, M+6). The relative intensities of these peaks are predictable based on the statistical probability of the isotope combinations, creating a unique signature that confirms the presence of three chlorine atoms. msmetrix.com

| Ion | Isotopic Composition | Approximate Relative Intensity (%) |

|---|---|---|

| [M]⁺ | C₆(³⁵Cl)₃I₃ | 100 |

| [M+2]⁺ | C₆(³⁵Cl)₂(³⁷Cl)₁I₃ | 95 |

| [M+4]⁺ | C₆(³⁵Cl)₁(³⁷Cl)₂I₃ | 30 |

| [M+6]⁺ | C₆(³⁷Cl)₃I₃ | 3 |

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry is an advanced analytical method that simultaneously combines electrochemical and spectroscopic techniques to study the properties of molecules as they undergo oxidation or reduction. This method is particularly useful for characterizing the redox behavior of electroactive species, such as polyhalogenated aromatic compounds.

For this compound, spectroelectrochemistry could be employed to investigate its reductive dehalogenation pathways. By applying a controlled electrical potential to a solution of the compound within a specially designed cell (an optically transparent electrode), one can trigger electron transfer reactions. Simultaneously, a spectroscopic technique, typically UV-Visible spectroscopy, monitors the changes in the absorption spectrum in real-time.

As the parent molecule is reduced, it may form transient species such as radical anions or other intermediates. These species often have distinct electronic absorption spectra from the neutral starting material. By correlating the applied potential with the observed spectral changes, researchers can:

Determine the reduction potentials associated with the cleavage of C-I and C-Cl bonds.

Identify and characterize the electronic structure of transient intermediates formed during the redox process.

Elucidate the mechanism and kinetics of the dehalogenation reactions.

This technique provides a powerful, in-situ view of the molecule's electrochemical behavior that is not accessible by either spectroscopy or electrochemistry alone.

Reactivity and Mechanistic Investigations of 1,3,5 Trichloro 2,4,6 Triiodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.govnih.gov In the context of polyhalogenated compounds like 1,3,5-trichloro-2,4,6-triiodobenzene, the selectivity of these reactions is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. nih.gov The general reactivity trend for oxidative addition to a palladium(0) center is C–I > C–Br > C–Cl > C–F. nih.gov This inherent difference in reactivity allows for the selective functionalization of the C-I bonds while the C-Cl bonds remain intact.

The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For this compound, the significant difference in reactivity between the C-I and C-Cl bonds dictates that the Sonogashira coupling occurs exclusively at the iodinated positions (2, 4, and 6). nih.gov

This high degree of chemoselectivity allows for the precise introduction of acetylenic building blocks onto the aromatic core. Studies on structurally related polyiodinated arenes have demonstrated that mono-, di-, or even tri-alkynylation can be achieved with excellent regioselectivity. rsc.orgnih.gov The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the arylalkyne product. nih.gov This selective functionalization makes this compound a valuable building block for constructing complex, rigid molecular architectures with potential applications in materials science and supramolecular chemistry.

The selectivity and efficiency of Sonogashira coupling reactions are highly dependent on the reaction conditions. Key parameters include the choice of palladium catalyst, catalyst loading, solvent, base, and temperature. While common catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, the development of more active catalysts aims to reduce catalyst loading, which is often a concern due to the cost of palladium. libretexts.orgbeilstein-journals.org For instance, certain palladium-nitrogen complexes have shown efficacy at very low catalyst loadings (e.g., 0.02 mol %). libretexts.org

The choice of solvent can influence reaction kinetics and, in some cases, regioselectivity. lucp.net Polar aprotic solvents like DMF are often used, but optimization is crucial. nih.govlucp.net Temperature is another critical factor; while the Sonogashira reaction can proceed at room temperature, elevated temperatures may be required for less reactive substrates, though this can also lead to side reactions like Glaser homo-coupling of the alkyne. libretexts.orgnih.gov The order of addition of reagents can also be essential to minimize these side reactions. nih.gov

Research on the regioselective Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes provides a useful model for understanding the optimization process. The table below summarizes the optimized conditions for achieving highly regioselective mono-coupling.

| Parameter | Optimized Condition | Rationale/Observation |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2.5 mol%) | Provided the best activity and reaction rates among several tested catalysts. beilstein-journals.org |

| Co-catalyst | CuI (5.0 mol%) | Facilitates the formation of the copper(I) acetylide, increasing reaction rate under mild conditions. wikipedia.org |

| Base | Diisopropylamine (DIPA) | Acts as both the base and a solvent, crucial for generating the active acetylide species. rsc.org |

| Solvent | Tetrahydrofuran (THF) | Found to be an effective medium for the reaction. rsc.org |

| Temperature | Room Temperature | Mild conditions minimize side reactions like Glaser homo-coupling. nih.gov |

| Reactant Stoichiometry | 1.0 - 1.2 equiv. of alkyne | Sufficient for mono-coupling at the most reactive, least sterically hindered C-I bond. rsc.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from palladium-catalyzed reactions and is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing substituents (like -NO₂) ortho or para to the leaving group. libretexts.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

A key feature of the SNAr mechanism is the inverted reactivity order of halogen leaving groups compared to S_N2 reactions. wikipedia.org The typical SNAr reactivity trend is F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com A more electronegative halogen is better at stabilizing the developing negative charge on the ring through induction, thus lowering the activation energy for this step. wikipedia.org Therefore, in a hypothetical SNAr reaction on this compound, the chlorine atoms would be considered better leaving groups than the iodine atoms.

However, the reactivity of this compound towards SNAr is expected to be extremely low. Halogens themselves are not strong activating groups for SNAr. Furthermore, the hexasubstituted ring is exceptionally crowded. This significant steric hindrance would severely impede the ability of a nucleophile to approach and attack a ring carbon, a necessary step for initiating the SNAr mechanism. wikipedia.orgrsc.org Classic S_N2 backside attack is geometrically impossible on an sp²-hybridized aromatic carbon. pressbooks.pub

Based on the principles of SNAr reactivity, if the significant electronic and steric barriers could be overcome, a selective functionalization pathway different from that of cross-coupling could be envisioned. The greater lability of chlorine compared to iodine in the SNAr mechanism (C-F > C-Cl > C-I) suggests that a sufficiently potent nucleophile would preferentially displace the chlorine atoms at the 1, 3, and 5 positions. wikipedia.orgmasterorganicchemistry.com

This provides a theoretical basis for orthogonal functionalization: palladium-catalyzed reactions would selectively target the C-I bonds, while SNAr reactions would theoretically target the C-Cl bonds. This differential halogen lability across different reaction mechanisms is a cornerstone of synthetic strategy for polyhalogenated compounds, allowing for stepwise and site-selective introduction of various functional groups.

Redox Behavior of Halogen Atoms on the Aromatic Ring

The halogen atoms on the this compound ring can also participate in redox reactions, particularly electrochemical reduction. provectusenvironmental.com This process, known as electrochemical reductive dehalogenation, involves the transfer of electrons from a cathode to the organic molecule, leading to the cleavage of a carbon-halogen bond. provectusenvironmental.com

The ease of reduction for carbon-halogen bonds follows the trend C-I > C-Br > C-Cl > C-F, which correlates with decreasing bond dissociation energy. The C-I bond is the weakest and therefore the most easily reduced. In the case of this compound, the three C-I bonds are substantially more susceptible to reductive cleavage than the three C-Cl bonds.

This differential redox behavior allows for the selective removal of the iodine atoms under controlled reductive conditions, leaving the C-Cl bonds intact. This provides a third distinct and selective mode of reactivity for this molecule, complementing the palladium-catalyzed coupling at the C-I positions and the theoretical SNAr reaction at the C-Cl positions.

Insufficient Data for Halogen-Induced Cyclization Reactions of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically detailing the involvement of this compound in halogen-induced cyclization reactions. As a result, a detailed discussion, including research findings and data tables for section 5.4, cannot be provided at this time.

Halogen-induced cyclizations are a significant class of reactions in organic synthesis, enabling the formation of various heterocyclic and carbocyclic structures. These reactions typically involve the activation of a π-system (such as an alkene or alkyne) by a halogen source, leading to an intramolecular nucleophilic attack to form a cyclic product.

While this compound is a highly halogenated aromatic compound and serves as a versatile intermediate in organic synthesis, its specific application as a substrate or a halogen-donating reagent in halogen-induced cyclization reactions is not documented in the available literature. Research on this compound has predominantly focused on its synthesis, physical properties, and its use in materials science and as a building block for other complex molecules through substitution reactions of its chlorine and iodine atoms.

The reactivity of the carbon-iodine and carbon-chlorine bonds in this compound is of interest, but studies delineating its role in initiating or participating in the key steps of a halogen-induced cyclization are not presently available. Mechanistic investigations would be required to determine if the iodine or chlorine atoms on this specific benzene (B151609) ring can be effectively transferred to an unsaturated system to induce cyclization and to understand the regioselectivity and stereoselectivity of such a potential reaction.

Without published research, any discussion on reaction mechanisms, substrate scope, or presentation of detailed findings in the form of data tables for the halogen-induced cyclization reactions of this compound would be speculative and not adhere to the principles of scientific accuracy.

Future research in the field of synthetic organic chemistry may explore the potential of highly halogenated benzenes like this compound in this capacity, which would then provide the necessary data to elaborate on this topic.

Theoretical and Computational Studies of 1,3,5 Trichloro 2,4,6 Triiodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of characteristics, including molecular geometry, orbital energies, and reactivity. For 1,3,5-trichloro-2,4,6-triiodobenzene, DFT calculations are instrumental in dissecting the complex interplay between the aromatic ring and its six halogen substituents.

The presence of three electron-withdrawing chlorine atoms and three larger, more polarizable iodine atoms on the benzene (B151609) ring significantly modulates the molecule's electron cloud and aromatic character. Halogens exert competing inductive (-I) and resonance (+R) effects. While they are electronegative and pull electron density from the ring through the sigma bond (inductive effect), they can also donate electron density back to the ring via their lone pairs through the pi system (resonance effect).

Aromaticity, the inherent stability of the cyclic conjugated pi-electron system, is also affected. pharmacyfreak.com While the inductive withdrawal of electrons by halogens can somewhat diminish the ring's aromaticity, the molecule retains its fundamental aromatic character. nih.gov DFT calculations can quantify these effects by analyzing metrics such as Nucleus-Independent Chemical Shift (NICS), which assesses the magnetic shielding at the center of the ring to gauge aromaticity. A less negative NICS value compared to benzene would indicate reduced aromaticity. scispace.com The interplay of these electronic effects dictates the molecule's reactivity and its potential for non-covalent interactions.

| Modulation of Aromaticity | Electron withdrawal can slightly decrease aromatic stabilization. | Electron withdrawal can slightly decrease aromatic stabilization. | The cumulative effect likely leads to a reduction in aromatic character compared to unsubstituted benzene. |

While this compound does not have substituent groups with significant rotational freedom around a single bond connected to the ring, computational studies on analogous systems provide insight into conformational energetics. For instance, in substituted biphenyls or molecules with bulky side chains, DFT calculations are used to determine the energy barriers to rotation. semanticscholar.orgbiomedres.us These barriers arise from steric hindrance and electronic repulsion between adjacent groups.

For a highly substituted, planar molecule like this compound, DFT can be used to calculate the energy of non-planar or distorted geometries. This provides information on the molecule's rigidity and the energetic cost of structural deformations, which is relevant for understanding its behavior in different phases (e.g., crystal packing vs. gas phase). In analogous halogenated systems, computational methods have been used to map potential energy surfaces, identifying the most stable conformations and the transition states between them. youtube.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. escholarship.org By simulating the movements of atoms and molecules over time, MD can reveal detailed information about intermolecular interactions, conformational changes, and bulk material properties. dtic.mil

For this compound, MD simulations are particularly useful for understanding how molecules interact with each other in a condensed phase, such as in a crystal or in solution. nih.gov The simulations can elucidate the nature and strength of non-covalent interactions that govern the molecule's self-assembly and packing. Key interactions include:

Halogen Bonding: The electropositive sigma-holes on the iodine atoms can form strong, directional interactions with electron-rich atoms (like nitrogen or oxygen) or regions on neighboring molecules. nih.govrsc.org This is a dominant interaction for heavier halogens. nsf.gov

π-π Stacking: The electron-poor aromatic ring of one molecule can stack with the ring of another, driven by electrostatic and dispersion forces. The halogen substituents significantly influence the geometry and energy of this stacking.

MD simulations, often employing specialized force fields that accurately model halogen bonding, can predict crystal structures, heats of sublimation, and other thermodynamic properties that depend on these intermolecular forces. acs.org

Table 2: Key Intermolecular Interactions in Halogenated Benzenes

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Halogen Bonding (X-Bonding) | A non-covalent interaction where a halogen atom acts as an electrophilic species (σ-hole) interacting with a nucleophile. nih.gov | The three iodine atoms are strong halogen bond donors, likely dominating the crystal packing and intermolecular recognition. |

| π-π Interactions | Attractive interactions between aromatic rings. Can be face-to-face (stacking) or edge-to-face. | The electron-deficient nature of the ring (due to halogen withdrawal) favors interactions with electron-rich systems. Stacking geometry will be influenced by the bulky halogen atoms. nih.gov |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, is correlated with its physicochemical properties.

A QSPR model for this compound or related halogenated compounds would involve several steps:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These can describe topological, geometric, electronic, or constitutional features.

Model Building: Statistical or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with a specific property of interest (e.g., melting point, solubility, chromatographic retention time).

Validation: The model is rigorously tested to ensure its predictive power and robustness.

For a molecule like this compound, QSPR could be used to estimate properties that are difficult or costly to measure experimentally. Descriptors would need to capture the unique features of the molecule, such as the number and type of halogens, molecular size and shape, and electronic properties like dipole moment and polarizability. researchgate.net

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

Applications in Advanced Materials Science

Building Blocks for Supramolecular Architectures

The ability of 1,3,5-Trichloro-2,4,6-triiodobenzene to engage in specific and directional non-covalent interactions positions it as a valuable component for the bottom-up construction of ordered molecular assemblies. These interactions, primarily halogen and hydrogen bonds, guide the self-assembly of molecules into well-defined, extended networks.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The iodine and chlorine atoms on the this compound ring are capable of forming such bonds, which play a crucial role in its crystal engineering.

In the solid state, this compound molecules arrange into a layered stacking structure. The stability and cohesion within these layers are significantly enhanced by the presence of both iodine-iodine (I···I) and chlorine-chlorine (Cl···Cl) halogen bonds. researchgate.net These interactions act as directional forces, guiding the molecules to assemble in a predictable manner and enhancing the intralayer forces. researchgate.net This capacity for forming stable complexes through halogen bonding makes the compound a subject of interest for designing novel materials and supramolecular architectures. smolecule.com

Table 1: Intermolecular Interactions in Crystalline this compound

| Interaction Type | Role in Supramolecular Structure |

|---|---|

| I···I Halogen Bonds | Enhances intralayer interactions, promoting layered stacking. researchgate.net |

| Cl···Cl Halogen Bonds | Contributes to the stability and arrangement of molecules within layers. researchgate.net |

This table summarizes the types of halogen bonding interactions involving this compound and their function in creating ordered structures.

Beyond its participation in halogen bonding, this compound serves as a foundational core for larger molecules designed to form hydrogen-bonded organic frameworks (HOFs). While the parent compound itself does not form hydrogen bonds, it can be chemically modified to produce multi-arm derivatives capable of this interaction.

Researchers have synthesized six-armed macromolecules using this compound as the central scaffold. researchgate.net These complex star-shaped molecules can then be co-assembled with other organic molecules, such as 4-(dodecyloxy)benzoic acid, to form supramolecular liquid crystals. researchgate.netresearchgate.net The formation and stability of these liquid crystalline phases are driven by intermolecular hydrogen bonding between the derivative and the acid, demonstrating a strategy for creating ordered, functional materials. researchgate.net The resulting hydrogen-bonded complexes exhibit distinct mesophases, such as monotropic columnar phases, which are not observed in the individual components. researchgate.net

Precursor for Star-Shaped Molecules and Dendrimers

The C3 symmetry and six reactive sites of this compound make it an ideal precursor for synthesizing star-shaped molecules and dendrimers. The iodine and chlorine atoms can be selectively substituted through various cross-coupling reactions, such as Sonogashira and Negishi couplings, to attach functional "arms" to the central benzene (B151609) core. researchgate.netresearchgate.netresearchgate.net This synthetic versatility allows for the creation of a wide array of complex, three-dimensional macromolecules with tailored properties.

A significant application of star-shaped molecules derived from this compound is in the field of liquid crystals. By attaching rigid, rod-like arms to the central core, researchers can create macromolecules that exhibit liquid crystalline behavior (mesophases).

For example, a six-armed macromolecule was synthesized via a cross-coupling reaction between derivatives of this compound and other functional units like 2-ethynylthiophene and chiral triazines. researchgate.net The resulting structure was then mixed with 4-(dodecyloxy)benzoic acid to form a hydrogen-bonded organic salt. This salt was found to exhibit a monotropic columnar mesophase, a property driven by the combination of the star-shaped architecture and the intermolecular hydrogen bonds. researchgate.net The investigation of these materials by differential scanning calorimetry (DSC) allows for the precise determination of their phase transition temperatures.

Table 2: Thermal Properties of a Hydrogen-Bonded Liquid Crystal Derived from a this compound Precursor

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Isotropic to Columnar (on cooling) | 128.12 | 2.05 |

Data adapted from studies on organic salts formed between a six-armed macromolecule and 4-(dodecyloxy)benzoic acid. researchgate.net

The development of extended π-conjugated systems in star-shaped molecules is a key strategy for creating materials with useful electronic and photophysical properties. Derivatives of this compound are actively explored for these applications.

By extending the electronic conjugation of star-shaped molecules built from similar C3-symmetric cores, it is anticipated that the resulting materials will exhibit luminescent properties and high charge-carrier mobility. researchgate.net This has been demonstrated in related systems where this compound is used as a starting material to synthesize novel benzotrithiophene (BTT) derivatives. google.com These BTT derivatives are specifically designed to possess both liquid crystallinity and semiconductor properties, indicating their potential for efficient charge transport. google.com The unique molecular structure, featuring a planar core and specific side chains, is intended to facilitate ordered packing in the solid state, which is crucial for charge mobility.

Development of Optoelectronic Materials

The promising luminescent and charge-transport properties of materials derived from this compound make them attractive candidates for use in optoelectronic devices. These applications leverage the ability of the materials to interact with light and transport electrical charges efficiently.

Novel heterocyclic compounds, such as benzotrithiophene (BTT) derivatives synthesized from this compound, are being developed for a range of organic electronic devices. google.com Their combination of semiconductor and liquid crystal properties makes them suitable for applications in organic light-emitting diodes (OLEDs), organic transistors, and organic solar cells. google.comorientjchem.org For instance, disc-shaped small molecules with a BTT core have been designed for use as the active layer material in organic solar cells, where efficient charge generation and transport are paramount. orientjchem.org Furthermore, the stepwise Sonogashira and Negishi coupling reactions of this compound provide an efficient route to differentially substituted hexaethynylbenzenes, a class of molecules with potential applications as nonlinear optical materials. researchgate.net

Organic Solids with Enhanced Mechanical Properties

The development of organic solids with robust mechanical properties is a significant area of research in materials science. Crystalline organic materials are often brittle, which can limit their applications. However, certain structural features can impart enhanced deformability and toughness. One such mechanism is twinning deformation, which allows a crystal to dissipate mechanical energy and resist fracture. While specific research on the mechanical properties of this compound is not extensively available in the reviewed literature, the principles of mechanical deformation in analogous halogenated organic crystals can provide insight into its potential behavior.

Twinning Deformation and Energy Dissipation in Single Crystals

Twinning is a mode of plastic deformation in crystalline materials where a region of the crystal lattice undergoes a shear transformation, resulting in a new orientation that is a mirror image (twin) of the parent lattice. wikipedia.org This process occurs in response to mechanical stress and is a key mechanism for enhancing the deformability of crystalline solids. acs.org Unlike brittle fracture, which involves the breaking of chemical bonds, twinning deformation preserves the integrity of the crystal structure by allowing for molecular rearrangement at the twin interface. nih.gov

In organic molecular crystals, the propensity for twinning and its characteristics are heavily influenced by the molecule's structure and the intermolecular interactions within the crystal lattice. acs.org For halogenated benzene derivatives, the presence of bulky halogen atoms can significantly affect the crystal packing and, consequently, the mechanical response. elsevierpure.comacs.org

Research Findings on Analogous Compounds:

Studies on various organic single crystals have demonstrated the importance of twinning in energy dissipation. The energy dissipated during twinning deformation is related to the coercive stress required to initiate the twinning and the bending angle achieved. nih.gov A larger bending angle and higher coercive stress lead to greater energy dissipation, which can be beneficial for applications requiring mechanical damping. nih.gov

For instance, research on other molecular crystals has shown that significant molecular rearrangement at the twinning interface can accommodate large bending angles without causing the crystal to break. nih.gov This rearrangement is facilitated by the preservation of key intermolecular interactions, such as hydrogen bonds or halogen bonds, across the twin boundary. nih.gov

The mechanical properties of crystals of simple benzene derivatives substituted with bromo, iodo, and methyl groups have been investigated, revealing that the type and position of the substituents determine the flexibility of the crystals. elsevierpure.comacs.org These studies classify the crystals into those that can bend in one or two directions and those that are brittle. elsevierpure.comacs.org Theoretical calculations, such as density functional theory (DFT), can also be used to understand the isotropic and anisotropic mechanical properties of such bendable crystals. elsevierpure.comacs.org

The substitution of different halogens (e.g., chlorine vs. bromine) in a crystal structure can modulate its elasticity and plasticity. acs.org The introduction of different halogens alters the packing and the nature of weak intermolecular interactions (e.g., Br···Cl and Br···Br), which can create slip planes and facilitate plastic deformation under stress. acs.org

While no specific data on the twinning deformation of this compound has been found, the general principles derived from the study of other halogenated organic crystals suggest that the interplay of chlorine and iodine atoms in its structure would play a crucial role in its mechanical properties. The large and polarizable iodine atoms, in particular, could lead to strong halogen bonding and specific packing motifs that might influence its ability to undergo twinning deformation.

Data on Mechanical Properties of Related Organic Crystals:

To illustrate the concepts of energy dissipation in organic crystals, the following table presents hypothetical data based on findings for other organic compounds, as specific data for this compound is not available.

| Property | Value | Significance |

| Coercive Stress (σc) | Varies (e.g., ~MPa range) | The minimum stress required to induce twinning deformation. |

| Maximum Bending Angle (θ) | Can be large (e.g., >60°) | A larger angle indicates greater deformability before fracture. |

| Dissipated Energy (Ed) | Can be significant (e.g., ~1 MJ/m³) | Represents the crystal's capacity to absorb mechanical energy. nih.gov |

| Maximum Shear Strain | Can be very high (e.g., >200%) | Indicates the extent of deformation the crystal can withstand. nih.gov |

This table is illustrative and does not represent experimental data for this compound.

Further experimental and computational studies would be necessary to determine the specific mechanical properties of this compound and its potential for applications in advanced materials where mechanical robustness is required.

Role As a Key Synthetic Intermediate for Complex Organic Molecules

Synthesis of Drug Molecule Precursors

The highly halogenated structure of 1,3,5-trichloro-2,4,6-triiodobenzene makes it a compound of interest in the pharmaceutical industry. It is utilized in the synthesis of biologically active molecules, where the presence of halogens can enhance pharmacological activity by improving binding affinity to biological targets. For instance, it has been implicated in the synthesis of novel antimicrobial agents.

A significant application for structurally related compounds is in the development of X-ray contrast agents. Derivatives of 2,4,6-triiodobenzene are crucial intermediates in the preparation of various compounds used for medical imaging. google.com Although not directly involving this compound, this highlights the importance of the tri-iodinated benzene (B151609) core in diagnostic medicine. The dense iodine atoms provide the necessary radiopacity for effective imaging of the gastrointestinal tract and other tissues.

| Application Area | Description | Examples |

| Pharmaceutical Industry | Synthesis of active pharmaceutical ingredients. | Antimicrobial agents, Precursors for X-ray contrast media. |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules. | Various derivatives with selectively substituted functional groups. |

Precursor for Specialty Polymer Materials

In the field of materials science, this compound is used in the development of specialty polymers and other advanced materials. The incorporation of this compound into polymer matrices can significantly enhance properties such as thermal stability and chemical resistance.

The six halogen substituents on the benzene ring provide multiple reaction sites, allowing it to act as a cross-linking agent or a monomer in the formation of highly branched or network polymers. The high molecular weight and the presence of heavy iodine atoms can also impart properties like high refractive index and high density to the resulting polymers.

| Material Property Enhancement |

| Thermal Stability |

| Chemical Resistance |

| High Refractive Index |

| High Density |

Intermediate in the Synthesis of Benzotrithiophene Derivatives

Benzotrithiophene (BTT) and its derivatives are an important class of organic semiconductors used in electronic applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of BTTs often involves the construction of the fused thiophene (B33073) ring system from appropriately substituted benzene precursors. While polyhalogenated benzenes are logical starting points for such syntheses through reactions like palladium-catalyzed cross-coupling, specific literature detailing the use of this compound as a direct precursor for benzotrithiophene derivatives is not extensively documented. However, the reactivity of the carbon-halogen bonds, particularly the carbon-iodine bonds, makes it a plausible candidate for such transformations.

Development of High-Energy Materials (e.g., as an analogue or related compound to 1,3,5-trichloro-2,4,6-trinitrobenzene)

A structurally similar compound, 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), is a crucial intermediate in the synthesis of the high-performance insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). niscpr.res.in The synthesis of TATB commonly proceeds through the nitration of 1,3,5-trichlorobenzene (B151690) (TCB) to form TCTNB, followed by amination where the chlorine atoms are substituted with amino groups. niscpr.res.in

The synthesis of TCTNB from TCB requires severe reaction conditions, including the use of an excess of nitric acid and oleum (B3057394) at elevated temperatures. niscpr.res.in

Reaction Scheme for TATB Synthesis:

Nitration: 1,3,5-trichlorobenzene → 1,3,5-trichloro-2,4,6-trinitrobenzene

Amination: 1,3,5-trichloro-2,4,6-trinitrobenzene → 1,3,5-triamino-2,4,6-trinitrobenzene

Given this established role of TCTNB, this compound can be considered a heavy halogen analogue. While the nitro groups in TCTNB are essential for the energetic properties of the final product (TATB), the study of halogenated analogues is relevant in the broader context of high-energy materials development. The substitution of nitro groups with iodine atoms would significantly increase the molecular weight and density of the compound. High density is a desirable characteristic for energetic materials as it can contribute to higher detonation velocity and pressure. While this compound itself is not an explosive, its potential use as a precursor for other dense, poly-functionalized aromatic compounds remains an area of scientific interest.

| Compound | Molecular Formula | Role in High-Energy Materials |

| 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) | C₆Cl₃N₃O₆ | Intermediate in the synthesis of TATB. |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | Insensitive high explosive. |

| This compound | C₆Cl₃I₃ | Potential precursor for high-density materials. |

Comparative Analysis with Other Halogenated Benzene Systems

Comparison with Trihalogenated Benzene (B151609) Isomers (e.g., 1,3,5-Tribromo-2,4,6-triiodobenzene, 1,3,5-Trichloro-2,4,6-trifluorobenzene)

The molecular properties of 1,3,5-Trichloro-2,4,6-triiodobenzene are best understood when compared with its structural analogs where the chlorine or iodine atoms are replaced by other halogens. Key examples for comparison are 1,3,5-Tribromo-2,4,6-triiodobenzene, which substitutes chlorine for the larger bromine atoms, and 1,3,5-Trichloro-2,4,6-trifluorobenzene, which replaces the bulky iodine atoms with small, highly electronegative fluorine atoms.

The primary differences arise from the variance in atomic mass and size of the halogen substituents. Replacing chlorine with bromine to form 1,3,5-Tribromo-2,4,6-triiodobenzene results in a significant increase in molecular weight, from 579.9 g/mol to 692.49 g/mol . nih.gov Conversely, substituting the iodine atoms with fluorine to create 1,3,5-Trichloro-2,4,6-trifluorobenzene drastically reduces the molecular weight to 235.4 g/mol . nih.gov These differences in mass and the nature of the halogen atoms directly influence the physical properties and intermolecular interactions of the compounds.

Below is a comparative data table of these three compounds:

| Property | This compound | 1,3,5-Tribromo-2,4,6-triiodobenzene | 1,3,5-Trichloro-2,4,6-trifluorobenzene |

| CAS Number | 151721-79-8 chemsrc.com | 151721-78-7 sigmaaldrich.com | 319-88-0 nih.gov |

| Molecular Formula | C₆Cl₃I₃ chemspider.com | C₆Br₃I₃ nih.gov | C₆Cl₃F₃ nih.gov |

| Molecular Weight | 579.9 g/mol | 692.49 g/mol nih.gov | 235.418 g/mol nist.gov |

| Physical Form | White to Light yellow powder/crystal tcichemicals.com | Solid sigmaaldrich.com | White crystals chemicalbook.comchemsrc.com |

| Melting Point | Not specified | Not specified | 62-64 °C chemsrc.com |

| Boiling Point | Not specified | Not specified | 79.5 °C at 12 mmHg chemsrc.com |

| IUPAC Name | This compound | 1,3,5-tribromo-2,4,6-triiodobenzene nih.gov | 1,3,5-trichloro-2,4,6-trifluorobenzene nih.gov |

Structure-Reactivity Relationships across Diverse Halogen Substitution Patterns

The reactivity of a halogenated benzene is governed by the interplay of inductive and resonance effects, which are dictated by the nature and position of the halogen substituents. msu.edu Halogens are generally deactivating groups in electrophilic aromatic substitution reactions because their high electronegativity withdraws electron density from the benzene ring through the inductive effect. libretexts.orglibretexts.org This electron withdrawal makes the ring less nucleophilic and thus slower to react with electrophiles compared to unsubstituted benzene. msu.edu

Despite being deactivating, halogens are ortho-, para-directors. libretexts.org This is because the halogens have lone pairs of electrons that can be donated to the ring through a resonance effect (p-π conjugation), which stabilizes the carbocation intermediate formed during ortho and para attack. msu.eduquora.com

In a highly substituted molecule like this compound, all hydrogen atoms on the benzene ring have been replaced. Therefore, its reactivity is not centered on typical electrophilic aromatic substitution but rather on reactions involving the carbon-halogen bonds themselves or participation in halogen bonding. The specific alternating pattern of chloro and iodo groups creates a unique electronic environment. The chlorine atoms are more strongly electron-withdrawing via induction than the iodine atoms. This complex pattern of electron distribution influences the molecule's ability to act as a building block in supramolecular chemistry and materials science.

Impact of Halogen Size and Electronegativity on Molecular Properties and Reactivity

Electronegativity: The inductive effect is a direct consequence of the halogen's electronegativity. libretexts.org Electronegativity decreases down the group: F > Cl > Br > I. Consequently, fluorine exerts the strongest inductive electron withdrawal, and iodine the weakest. This leads to a general reactivity trend for electrophilic substitution in monosubstituted halobenzenes, where fluorobenzene (B45895) is the most reactive (or least deactivated) and iodobenzene (B50100) is the least reactive (most deactivated). libretexts.orglibretexts.org All halogens, however, deactivate the ring compared to benzene itself. msu.edu

Atomic Size: The atomic size of the halogen increases down the group: F < Cl < Br < I. This has a significant impact on the resonance effect. For effective p-π conjugation, the orbital overlap between the halogen's p-orbital and the ring's π-system must be efficient. The smaller fluorine atom has orbitals that are closer in size to carbon's 2p orbitals, allowing for better overlap. As the halogen size increases, the orbital overlap becomes less effective, diminishing the resonance effect.

Inductive Effect (-I): Deactivates the ring by withdrawing electron density. The strength of this effect follows the order of electronegativity: F > Cl > Br > I. libretexts.org

Resonance Effect (+R): Activates the ortho and para positions by donating lone-pair electron density. The effectiveness of this donation is related to orbital overlap and generally decreases with increasing halogen size.

Future Research Directions and Outlook for 1,3,5 Trichloro 2,4,6 Triiodobenzene

Exploration of New Catalytic Transformations

While not yet established as a catalyst, the electronic structure of 1,3,5-Trichloro-2,4,6-triiodobenzene suggests its potential as a novel organocatalyst. The three iodine atoms present prominent regions of positive electrostatic potential (σ-holes), enabling the molecule to act as a multi-point Lewis acidic catalyst through halogen bonding. acs.org This opens avenues for activating substrates in a highly organized, predetermined spatial arrangement.

Future research could focus on:

Halogen-Bond-Donating Catalysis: Investigating its efficacy in catalyzing reactions that proceed through polarized transition states, such as Michael additions or Schiff condensations. acs.org The compound's rigid framework and threefold symmetry could enforce a specific orientation on the substrate, potentially leading to high stereoselectivity.

Precursor for Homogeneous Catalysts: The differential reactivity of the C-I versus C-Cl bonds could be exploited. Selective substitution of the more labile iodine atoms with catalytically active moieties could yield well-defined, multifunctional catalysts for cross-coupling or polymerization reactions.

Synergistic Catalysis: Exploring its use in concert with other catalytic systems, where it could serve to bind and orient a substrate or sequester a reaction byproduct through non-covalent interactions, thereby enhancing the efficiency of the primary catalyst.

Integration into Advanced Functional Materials Beyond Current Scope

The highly directional nature of halogen bonding makes this compound an exemplary building block, or tecton, for the bottom-up construction of supramolecular materials. acs.orgnih.govacs.org Its rigid, planar core and trifunctional array of strong halogen bond donors are ideal for creating ordered, porous, and responsive materials.

Promising research directions include:

Porous Organic Frameworks (POFs): Using the compound as a central node to construct crystalline POFs for gas separation and storage. nih.govresearchgate.net The specific geometry and electronic properties of the pores, lined with halogen atoms, could offer high selectivity for analytes like benzene (B151609) or other aromatic compounds through a combination of size exclusion and specific non-covalent interactions. researchgate.net

Liquid Crystals: Co-crystallization with halogen bond acceptors could lead to the formation of novel supramolecular liquid crystalline phases. nih.gov The strength and directionality of the C-I···acceptor bond are well-suited to induce and maintain the long-range order characteristic of liquid crystals. nih.gov

Organic Semiconductors: The incorporation of heavy atoms like iodine can influence the electronic properties and molecular packing of organic materials, which are critical for performance in devices like field-effect transistors. researchgate.net Future work could explore how co-assembly of this compound with conjugated organic molecules affects charge transport properties.

Table 1: Potential Advanced Functional Materials from this compound

| Material Type | Key Feature Exploited | Potential Application |

| Porous Organic Frameworks (POFs) | Trifunctional halogen bond donation, rigid core | Selective gas separation, chemical sensing |

| Supramolecular Liquid Crystals | Directional self-assembly with acceptors | Optical switching, display technologies |

| Organic Conductive Materials | Influencing molecular packing and electronics | Field-effect transistors, organic electronics |

| Photoresponsive Polymers | Tunable interaction strength with azobenzenes | Light-induced actuators, smart materials |

Computational Design of Derivatives with Tailored Properties

Before embarking on extensive synthetic work, computational chemistry offers a powerful tool for predicting the properties of novel derivatives of this compound. In silico screening can rapidly identify promising candidates for specific applications, saving significant time and resources. nih.gov

Future computational studies should include:

Supramolecular Assembly Simulation: Simulating the self-assembly of the parent molecule and its derivatives with various halogen bond acceptors to predict the structures of resulting co-crystals or frameworks. This can guide the selection of co-formers for creating materials with desired topologies. mdpi.com

Property Prediction: Calculating key material properties, such as band gaps for semiconductor applications or binding energies for host-guest systems, to create a database of virtual compounds with tailored functionalities. nih.gov

Table 2: Computational Approaches for Derivative Design

| Computational Method | Target Property to Investigate | Rationale for Research |

| Density Functional Theory (DFT) | Electrostatic potential, HOMO/LUMO energies | Predict halogen bond strength and electronic behavior |

| Molecular Dynamics (MD) | Self-assembly behavior, crystal packing | Simulate the formation of supramolecular structures |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent interaction energies | Quantify the strength of halogen bonds in designed complexes |

Investigation of Bio-Inspired Applications in Chemical Biology

The principles of halogen bonding are increasingly being applied in medicinal chemistry and chemical biology to enhance molecular recognition at biological targets. acs.orgnih.gov Many natural products contain halogens, and nature has evolved specific enzymes for their incorporation. nih.govacs.org This provides inspiration for using this compound as a scaffold for bioactive compounds.

Key future research areas are:

Enzyme Inhibitor Design: The tripodal arrangement of strong halogen bond donors makes the molecule an attractive scaffold for designing potent and selective enzyme inhibitors. nih.govtandfonline.com It could simultaneously engage multiple acceptor sites (e.g., backbone carbonyls) in a protein's active site, leading to high binding affinity. nih.gov

Molecular Probes: Functionalizing the scaffold with reporter groups (e.g., fluorophores) could yield molecular probes for studying biological systems. The core's well-defined interaction geometry could be used to probe specific microenvironments within cells or at protein surfaces.

Bio-inspired Catalysis: Exploring the use of the compound in bio-inspired catalytic systems that mimic enzymatic processes. For instance, it could be used to create synthetic pockets that bind and activate substrates in a manner analogous to an enzyme active site. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1,3,5-Trichloro-2,4,6-triiodobenzene, and what are the critical parameters to control during synthesis?

Methodological Answer: The compound is typically synthesized via halogenation of 1,3,5-trichlorobenzene using iodine monochloride (ICl) under controlled conditions. Key parameters include:

- Temperature : Maintained below 100°C to prevent decomposition.

- Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Stoichiometry : Exact molar ratios of iodine monochloride ensure complete substitution .

For functionalization, Sonogashira coupling is employed to introduce alkynyl groups. Critical steps include:

Q. Table 1: Synthesis Methods

| Reaction Type | Reagents/Conditions | Key Parameters | Reference |

|---|---|---|---|

| Halogenation | 1,3,5-Trichlorobenzene, ICl, CCl₄ | T < 100°C, stoichiometry | |

| Sonogashira Coupling | Pd catalyst, alkyne, triethylamine | Anhydrous conditions |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substitution patterns and purity. The absence of aromatic protons simplifies analysis.

- FTIR : Confirms C–I (500–600 cm⁻¹) and C–Cl (700–800 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight, especially for halogen-rich derivatives .

- X-ray Diffraction (XRD) : Resolves crystal packing and halogen-bonding motifs (e.g., C–I⋯O interactions) .

Q. Table 2: Characterization Techniques

| Technique | Target Information | Example Application | Reference |

|---|---|---|---|

| XRD | Halogen bonding, π-π stacking | Cocrystal structure analysis | |

| NMR | Functional group integration | Substitution confirmation |

Advanced Questions

Q. How can researchers design experiments to investigate halogen bonding in cocrystals of this compound derivatives?

Methodological Answer:

- Cocrystallization Partners : Select strong acceptors (e.g., pyridine N-oxide) to maximize C–I⋯O interactions .

- XRD Analysis : Resolve intermolecular distances (3.0–3.5 Å for C–I⋯O) and angles (>150°).

- Computational Modeling : Use DFT to calculate interaction energies and electrostatic potential surfaces .

- Variable-Temperature Studies : Monitor thermal stability of halogen bonds via DSC .

Q. What strategies resolve contradictions in crystallographic data when analyzing non-covalent interactions in triiodobenzene-based compounds?

Methodological Answer:

- High-Resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., halogen vs. hydrogen bonds) .

- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate synthon persistence .

Q. Table 3: Crystallographic Conflict Resolution

| Conflict Source | Resolution Strategy | Reference |

|---|---|---|

| Overlapping electron density | Multipole refinement or twin correction | |

| Weak halogen bonds | Computational validation via NBO analysis |

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Electron Deficiency : The electron-withdrawing Cl and I groups activate the aromatic ring for SNAr.

- Substitution Pattern : Sequential substitution occurs at positions activated by adjacent halogens.

- Kinetic Control : Lower temperatures (0–5°C) favor mono-substitution; higher temperatures drive di-/tri-substitution .

Q. Table 4: SNAr Optimization

| Step | Conditions | Outcome | Reference |

|---|---|---|---|

| Mono- | 0°C, THF, excess nucleophile | Selective substitution | |

| Tri- | 80°C, DMF, prolonged reaction | Full substitution |

Q. What computational methods are recommended for modeling noncovalent interactions of this compound?

Methodological Answer:

Q. What safety considerations are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis